molecular formula C20H16FN3 B11457319 3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11457319
M. Wt: 317.4 g/mol
InChI Key: HLNFYACOCNCVEP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized with 2-methylphenylhydrazine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which enhances its biological activity and chemical stability. The presence of both fluorine and methyl groups contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C20H16FN3

Molecular Weight

317.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H16FN3/c1-13-5-3-4-6-17(13)18-11-12-22-20-19(14(2)23-24(18)20)15-7-9-16(21)10-8-15/h3-12H,1-2H3

InChI Key

HLNFYACOCNCVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F

Origin of Product

United States

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